molecular formula C12H22O B15272322 3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde

3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde

Cat. No.: B15272322
M. Wt: 182.30 g/mol
InChI Key: FDPLHJBMIBYWLK-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C12H22O It is a cyclopentane derivative with a carbaldehyde functional group and two methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with 3-methylbutan-2-yl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopentane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carboxylic acid.

    Reduction: 3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-methanol.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of fragrances, flavors, and specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. Additionally, the compound’s hydrophobic cyclopentane ring allows it to interact with lipid membranes and other hydrophobic environments, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carboxylic acid: The oxidized form of the aldehyde.

    3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-methanol: The reduced form of the aldehyde.

    1-Methyl-3-(2-methyl-1-propen-1-yl)cyclopentane: A structurally similar hydrocarbon.

Uniqueness

3-Methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde is unique due to its specific combination of functional groups and substituents, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

3-methyl-1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C12H22O/c1-9(2)11(4)12(8-13)6-5-10(3)7-12/h8-11H,5-7H2,1-4H3

InChI Key

FDPLHJBMIBYWLK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C=O)C(C)C(C)C

Origin of Product

United States

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